molecular formula C7H4BrF3 B2750694 2-Bromo-1-(difluoromethyl)-3-fluorobenzene CAS No. 1214338-27-8

2-Bromo-1-(difluoromethyl)-3-fluorobenzene

Cat. No.: B2750694
CAS No.: 1214338-27-8
M. Wt: 225.008
InChI Key: BRIPPFBRTQDCPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(difluoromethyl)-3-fluorobenzene is an organic compound with the molecular formula C7H4BrF3. It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

2-Bromo-1-(difluoromethyl)-3-fluorobenzene is utilized in various scientific research applications:

Safety and Hazards

The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause skin burns, eye damage, and respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(difluoromethyl)-3-fluorobenzene typically involves halogenation reactions. One common method is the bromofluorination of alkenes using reagents such as N-bromosuccinimide and triethylamine trihydrofluoride. The reaction is carried out in a solvent like dichloromethane at low temperatures, followed by purification steps such as extraction and distillation .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(difluoromethyl)-3-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(difluoromethyl)-3-fluorobenzene involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of bromine and fluorine atoms enhances its ability to form strong interactions with biological molecules, influencing their activity and function. The compound can modulate enzyme activity or receptor binding, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-difluoromethylbenzene
  • 2-Bromo-1-(difluoromethyl)-4-fluorobenzene
  • 1-Bromo-3,5-difluorobenzene

Uniqueness

2-Bromo-1-(difluoromethyl)-3-fluorobenzene is unique due to the specific positioning of the bromine, difluoromethyl, and fluorine groups on the benzene ring. This unique arrangement imparts distinct reactivity and interaction profiles compared to similar compounds. For instance, the presence of the difluoromethyl group adjacent to the bromine atom can influence the compound’s electronic properties and reactivity in substitution and coupling reactions .

Properties

IUPAC Name

2-bromo-1-(difluoromethyl)-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIPPFBRTQDCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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